N-[(3-methoxyphenyl)methyl]prop-2-enamide
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Overview
Description
N-[(3-methoxyphenyl)methyl]prop-2-enamide is a chemical compound with the molecular formula C10H11NO2 and a molecular weight of 177.2 g/mol . It is also known by its IUPAC name, N-(3-methoxyphenyl)acrylamide . This compound is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a prop-2-enamide group. It is commonly used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
It is an acrylamide derivative and is used in the preparation of polymer materials for drug delivery systems, such as nanoparticles, microparticles, and hydrogels .
Mode of Action
As a component of drug delivery systems, it likely interacts with its targets to facilitate the delivery of therapeutic agents .
Biochemical Pathways
As a component of drug delivery systems, it may influence the pathways related to the absorption, distribution, metabolism, and excretion of the therapeutic agents it delivers .
Pharmacokinetics
As a component of drug delivery systems, it is likely designed to optimize the bioavailability of the therapeutic agents it delivers .
Result of Action
As a component of drug delivery systems, its action likely results in the effective delivery of therapeutic agents to their intended targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-methoxyphenyl)methyl]prop-2-enamide typically involves the reaction of 3-methoxybenzylamine with acryloyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent the hydrolysis of acryloyl chloride. The product is then purified using recrystallization techniques to obtain a high-purity compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial production may incorporate advanced purification methods such as chromatography to ensure the compound meets the required quality standards.
Chemical Reactions Analysis
Types of Reactions
N-[(3-methoxyphenyl)methyl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of N-[(3-hydroxyphenyl)methyl]prop-2-enamide.
Reduction: The carbonyl group in the amide can be reduced to form the corresponding amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a catalyst or under basic conditions.
Major Products Formed
Oxidation: N-[(3-hydroxyphenyl)methyl]prop-2-enamide
Reduction: N-[(3-methoxyphenyl)methyl]prop-2-enamine
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
N-[(3-methoxyphenyl)methyl]prop-2-enamide has a wide range of applications in scientific research:
Comparison with Similar Compounds
N-[(3-methoxyphenyl)methyl]prop-2-enamide can be compared with other similar compounds, such as:
N-[(4-hydroxy-3-methoxyphenyl)methyl]prop-2-enamide: This compound has a hydroxyl group in addition to the methoxy group, which may enhance its reactivity and biological activity.
N-[(3,4-dimethoxyphenyl)methyl]prop-2-enamide: The presence of two methoxy groups can influence the compound’s chemical properties and interactions.
N-[(3-methoxyphenyl)ethyl]prop-2-enamide: The ethyl group instead of the methyl group can affect the compound’s steric and electronic properties.
Each of these compounds has unique features that make them suitable for different applications, highlighting the versatility and importance of this compound in scientific research.
Properties
IUPAC Name |
N-[(3-methoxyphenyl)methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-3-11(13)12-8-9-5-4-6-10(7-9)14-2/h3-7H,1,8H2,2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEIOOKRZULAQBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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